ETHYL (5Z)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (5Z)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes both ethoxy and amino functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxybenzaldehyde with ethyl 2-aminothiophene-3-carboxylate under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophenes, depending on the reagents and conditions used.
Scientific Research Applications
ETHYL (5Z)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- **ETHYL (5Z)-5-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-2-[(4-HYDROXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL (5Z)-5-[(3,4-DIETHOXYPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of ethoxy and amino functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H29NO6S |
---|---|
Molecular Weight |
483.6g/mol |
IUPAC Name |
ethyl (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C26H29NO6S/c1-5-30-19-12-10-18(11-13-19)27-25-23(26(29)33-8-4)24(28)22(34-25)16-17-9-14-20(31-6-2)21(15-17)32-7-3/h9-16,28H,5-8H2,1-4H3/b22-16-,27-25? |
InChI Key |
JZZOMQLWQMHCHU-MTTLQMSQSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC(=C(C=C3)OCC)OCC)S2)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.